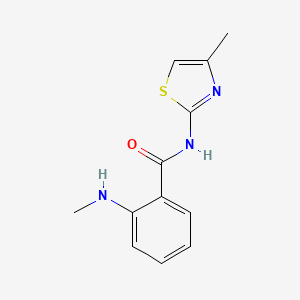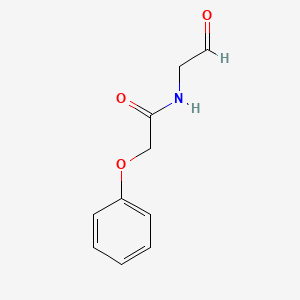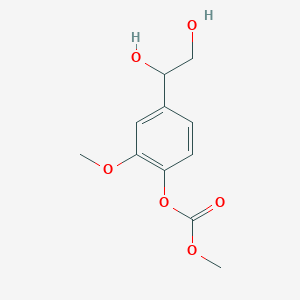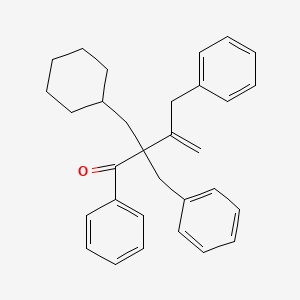![molecular formula C16H20O2 B12529056 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene CAS No. 668420-47-1](/img/structure/B12529056.png)
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene typically involves the reaction of 1,3-dihydroxy-5-ethenylbenzene with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the but-3-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkyl groups.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is not well-studied. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The double bonds in the but-3-en-1-yl groups and the aromatic ring provide sites for electrophilic and nucleophilic attacks, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Similar in structure but with different substituents on the aromatic ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains similar functional groups but with a different core structure.
Uniqueness
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is unique due to its combination of but-3-en-1-yl groups and an ethenyl-substituted aromatic ring. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
668420-47-1 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1,3-bis(but-3-enoxy)-5-ethenylbenzene |
InChI |
InChI=1S/C16H20O2/c1-4-7-9-17-15-11-14(6-3)12-16(13-15)18-10-8-5-2/h4-6,11-13H,1-3,7-10H2 |
Clé InChI |
KELPOHMEWDFHDY-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC1=CC(=CC(=C1)C=C)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


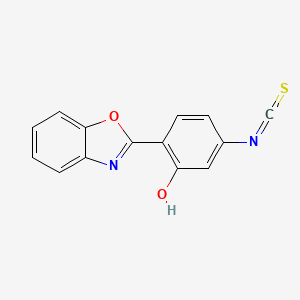
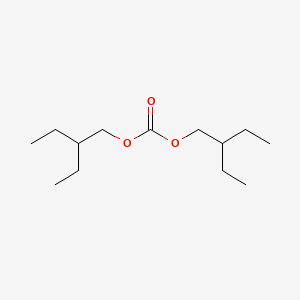
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
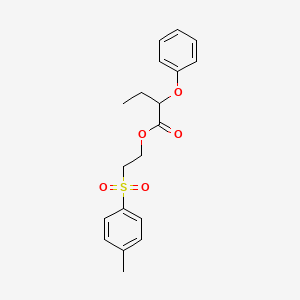
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)
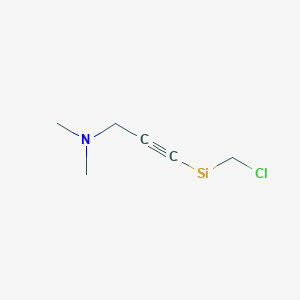
![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)
![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
